REACTION_CXSMILES
|
COC1C=[C:7]([CH2:9][NH:10]CCCNCCCCNCCCNCC2C=CC(O)=C(OC)C=2)C=CC=1O.C(N[CH:39]([CH:43]1[CH2:52][CH2:51][C:50]2[C:45](=[CH:46][CH:47]=[CH:48][CH:49]=2)[C:44]1=O)[C:40]([OH:42])=O)(=O)C.[OH2:54].[NH2:55][NH2:56]>C(O)C>[C:9]([NH:10][C:48]1[CH:47]=[CH:46][C:45]2[C:44]3[CH:43]([CH2:39][C:40](=[O:42])[NH:55][N:56]=3)[CH2:52][CH2:51][C:50]=2[CH:49]=1)(=[O:54])[CH3:7] |f:0.1,2.3|
|
Name
|
dl-6 acetylamino-1-oxo-1,2,3,4-tetrahydro-naphth-2-yl-acetic acid
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Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)CNCCCNCCCCNCCCNCC2=CC(=C(C=C2)O)OC)O.C(C)(=O)NC(C(=O)O)C1C(C2=CC=CC=C2CC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at the reflux temperature for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling at 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone-ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=CC2=C(CCC3CC(NN=C23)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |